molecular formula C14H11N3O2 B5526187 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No.: B5526187
M. Wt: 253.26 g/mol
InChI Key: ATGWJMHVOAQPDO-UHFFFAOYSA-N
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Description

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring, which is further substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which then undergoes cyclization with pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of reagents and solvents to meet industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the pyridine ring.

Major Products

    Oxidation: Formation of 3-[3-(2-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(2-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine
  • 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridine
  • 3-[3-(2-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine

Uniqueness

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance its solubility in organic solvents and potentially improve its bioavailability in medicinal applications. The combination of the oxadiazole and pyridine rings also provides a versatile scaffold for further functionalization and derivatization.

Properties

IUPAC Name

3-(2-methoxyphenyl)-5-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-18-12-7-3-2-6-11(12)13-16-14(19-17-13)10-5-4-8-15-9-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGWJMHVOAQPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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